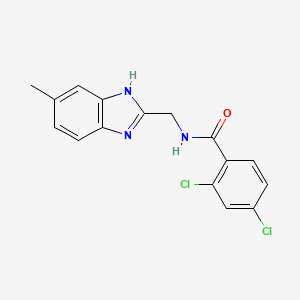

2,4-Dichloro-N-((5-methyl-1H-1,3-benzimidazol-2-yl)methyl)benzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole nucleus is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Synthesis Analysis

The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis

Benzimidazoles are a very well-known, broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . The benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring .Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including the compound , have been reported to exhibit significant antimicrobial properties . They are effective against a variety of bacterial strains such as Staphylococcus aureus, Staphylococcus epidermidis, Klebsiella pneumoniae, and Escherichia coli, as well as fungal strains like Candida albicans and Aspergillus niger . This makes them valuable in the development of new antimicrobial agents, especially in the face of rising antibiotic resistance.

Antioxidant Properties

Compounds containing the benzimidazole ring, such as the one , have demonstrated antioxidant properties . They can scavenge free radicals and protect against oxidative stress, which is linked to numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer .

Mechanism of Action

Target of Action

The primary target of this compound is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the tricarboxylic acid cycle, also known as the Krebs cycle, which is central to energy metabolism in cells .

Mode of Action

The compound acts by inhibiting the activity of SDH . This inhibition disrupts the tricarboxylic acid cycle, thereby hindering energy metabolism within the cell . This disruption of energy metabolism leads to the inhibition of pathogen growth, ultimately resulting in the death of the pathogen .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tricarboxylic acid cycle . By inhibiting SDH, the compound disrupts this cycle, which is crucial for the production of ATP, the main energy currency of the cell . This disruption leads to an energy deficit within the cell, inhibiting its growth and leading to cell death .

Result of Action

The primary result of the compound’s action is the inhibition of pathogen growth and ultimately, pathogen death . This is achieved through the disruption of energy metabolism within the pathogen cell, caused by the inhibition of SDH and the subsequent disruption of the tricarboxylic acid cycle .

Future Directions

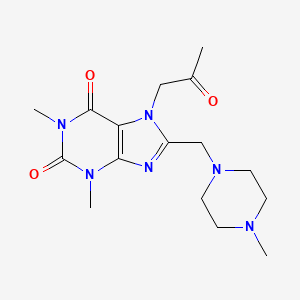

properties

IUPAC Name |

2,4-dichloro-N-[(6-methyl-1H-benzimidazol-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N3O/c1-9-2-5-13-14(6-9)21-15(20-13)8-19-16(22)11-4-3-10(17)7-12(11)18/h2-7H,8H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHMKXDASMLELO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-N-((5-methyl-1H-1,3-benzimidazol-2-yl)methyl)benzenecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2862242.png)

![ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]propanoate](/img/structure/B2862250.png)

![Ethyl 4-[[4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]benzoyl]amino]benzoate](/img/structure/B2862251.png)

![2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2862255.png)

![Methyl 2-[(3-methyl-1-propylpyrazol-4-yl)amino]acetate](/img/structure/B2862259.png)

![N-cyano-4-fluoro-N-[3-(propan-2-yloxy)propyl]aniline](/img/structure/B2862261.png)

![Benzo[d][1,3]dioxol-5-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2862262.png)